(D-Arg0,hyp3,beta-(2-thienyl)-ala5,8,D-phe7)-bradykinin
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Overview
Description
(D-Arg0,hyp3,beta-(2-thienyl)-ala5,8,D-phe7)-bradykinin is a synthetic peptide analog of bradykinin, a naturally occurring peptide that plays a role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation. This compound is designed to study the effects of bradykinin and its analogs in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-Arg0,hyp3,beta-(2-thienyl)-ala5,8,D-phe7)-bradykinin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis may require optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(D-Arg0,hyp3,beta-(2-thienyl)-ala5,8,D-phe7)-bradykinin can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide.
Scientific Research Applications
(D-Arg0,hyp3,beta-(2-thienyl)-ala5,8,D-phe7)-bradykinin is used in various scientific research applications, including:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of bradykinin receptors in cellular signaling pathways.
Medicine: Exploring potential therapeutic applications for conditions like inflammation and pain.
Industry: Developing peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of (D-Arg0,hyp3,beta-(2-thienyl)-ala5,8,D-phe7)-bradykinin involves binding to bradykinin receptors (B1 and B2 receptors) on the surface of target cells. This binding triggers a cascade of intracellular signaling events, leading to various physiological responses, such as vasodilation, increased vascular permeability, and pain sensation.
Comparison with Similar Compounds
Similar Compounds
Bradykinin: The natural peptide that serves as the basis for analogs like (D-Arg0,hyp3,beta-(2-thienyl)-ala5,8,D-phe7)-bradykinin.
Des-Arg9-bradykinin: A bradykinin analog with a modified C-terminus.
Icatibant: A synthetic bradykinin B2 receptor antagonist used clinically.
Uniqueness
This compound is unique due to its specific modifications, which may confer distinct biological activities or receptor binding properties compared to other bradykinin analogs.
Properties
IUPAC Name |
3-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[(2-amino-3-thiophen-2-ylpropanoyl)-[2-[[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-2-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H83N19O13S2/c57-35(13-4-17-66-53(60)61)45(80)71-38(14-5-18-67-54(62)63)50(85)74-20-6-15-42(74)44(79)34(16-19-68-55(64)65)56(52(87)88,43(78)28-70-47(82)39-24-31(77)27-69-39)75(49(84)37(59)26-33-12-8-22-90-33)51(86)40(23-30-9-2-1-3-10-30)72-48(83)41(29-76)73-46(81)36(58)25-32-11-7-21-89-32/h1-3,7-12,21-22,31,34-42,69,76-77H,4-6,13-20,23-29,57-59H2,(H,70,82)(H,71,80)(H,72,83)(H,73,81)(H,87,88)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBUKMPYIGAURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)C(CCN=C(N)N)C(C(=O)CNC(=O)C2CC(CN2)O)(C(=O)O)N(C(=O)C(CC3=CC=CS3)N)C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H83N19O13S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1294.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.